Methyl 5-phenyl-1H-indole-7-carboxylate
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Overview
Description
Methyl 5-phenyl-1H-indole-7-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Mechanism of Action
Target of Action
Methyl 5-phenyl-1H-indole-7-carboxylate, like other indole derivatives, is known to bind with high affinity to multiple receptors
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound likely interacts with multiple biochemical pathways .
Result of Action
The broad range of biological activities associated with indole derivatives suggests that this compound likely has significant effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole ring . Subsequent esterification with methanol in the presence of a catalyst such as sulfuric acid yields the desired methyl ester.
Industrial Production Methods
Industrial production of Methyl 5-phenyl-1H-indole-7-carboxylate may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-phenyl-1H-indole-7-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Indole-2,3-diones.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitro-substituted indoles.
Scientific Research Applications
Methyl 5-phenyl-1H-indole-7-carboxylate has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Methyl indole-5-carboxylate: Shares the indole core but lacks the phenyl group, resulting in different biological activities and chemical reactivity.
Methyl indole-6-carboxylate: Similar structure but with the carboxylate group at a different position, leading to variations in its chemical properties and applications.
Uniqueness
Methyl 5-phenyl-1H-indole-7-carboxylate is unique due to the presence of both the phenyl and carboxylate groups, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
methyl 5-phenyl-1H-indole-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-16(18)14-10-13(11-5-3-2-4-6-11)9-12-7-8-17-15(12)14/h2-10,17H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSFLYKFAHEEET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)C3=CC=CC=C3)C=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677819 |
Source
|
Record name | Methyl 5-phenyl-1H-indole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860624-96-0 |
Source
|
Record name | Methyl 5-phenyl-1H-indole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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